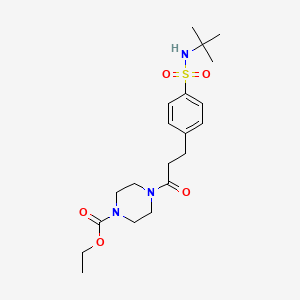
N-ethyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as EPPS and has been extensively studied for its potential use in various scientific research applications.
作用機序
The exact mechanism of action of EPPS is not fully understood. However, it is believed to interact with negatively charged surfaces, such as those found on proteins and DNA, through its sulfonamide group. This interaction may enhance the solubility and stability of these molecules, leading to improved experimental outcomes.
Biochemical and Physiological Effects:
EPPS has been shown to have minimal toxicity in vitro and in vivo. It has been used at concentrations up to 100 mM in various experiments without any observed adverse effects. EPPS has been shown to improve the solubility and stability of proteins, as well as enhance the efficiency of gene delivery in vitro.
実験室実験の利点と制限
One of the main advantages of EPPS is its ability to enhance the solubility and stability of proteins, making it a useful tool for protein crystallization studies. EPPS has also been shown to improve the efficiency of gene delivery in vitro, making it a potential candidate for gene therapy research. However, one limitation of EPPS is that it may interact with negatively charged surfaces other than proteins and DNA, potentially leading to unwanted effects in certain experimental settings.
将来の方向性
There are several future directions for research involving EPPS. One potential area of study is the use of EPPS in the development of new protein crystallization methods. Another area of study is the use of EPPS in the development of new gene delivery vectors for gene therapy. Additionally, further studies are needed to fully understand the mechanism of action of EPPS and its potential interactions with other molecules in various experimental settings.
合成法
EPPS can be synthesized through a multi-step process involving the reaction of 4-methylpiperidine with ethyl 4-chloro-3-oxobutanoate to form N-ethyl-4-(4-methylpiperidin-1-yl)-3-oxobutamide. This intermediate is then reacted with benzenesulfonyl chloride to obtain the final product, N-ethyl-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide.
科学的研究の応用
EPPS has been studied for its potential use in various scientific research applications. It has been shown to enhance the solubility and stability of proteins, making it a useful tool for protein crystallization studies. EPPS has also been shown to improve the efficiency of gene delivery in vitro, making it a potential candidate for gene therapy research.
特性
IUPAC Name |
N-ethyl-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-18-23(21,22)16-7-4-15(5-8-16)6-9-17(20)19-12-10-14(2)11-13-19/h4-5,7-8,14,18H,3,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYHGSUATNWHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)








![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)